molecular formula C16H24BrNO B4582723 1-[6-(4-bromophenoxy)hexyl]pyrrolidine

1-[6-(4-bromophenoxy)hexyl]pyrrolidine

Cat. No.: B4582723
M. Wt: 326.27 g/mol
InChI Key: GKOBIBHRDOCTTK-UHFFFAOYSA-N
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Description

1-[6-(4-bromophenoxy)hexyl]pyrrolidine is a useful research compound. Its molecular formula is C16H24BrNO and its molecular weight is 326.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.10413 g/mol and the complexity rating of the compound is 223. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Anticholinergic Activities

The first synthesis of biologically active natural bromophenols, including derivatives of "1-[6-(4-bromophenoxy)hexyl]pyrrolidine," has been reported. These compounds demonstrated potent antioxidant activities through various bioanalytical methods. Moreover, they were tested against cholinergic enzymes, showing significant inhibitory activities. This suggests their potential applications in treating diseases related to oxidative stress and cholinergic system dysfunction (Rezai et al., 2018).

Radical-Scavenging Activity

Highly brominated mono- and bis-phenols from marine red algae, structurally similar to "this compound," showed potent radical-scavenging activity. These compounds are of interest due to their potential applications in preventing or treating oxidative stress-related conditions (Duan et al., 2007).

Luminescent Materials

Polymers containing the "this compound" unit have been synthesized, exhibiting strong fluorescence and good solubility in common organic solvents. These properties make them suitable for applications in optoelectronic devices and materials science (Zhang & Tieke, 2008).

Antitumor Activity

A novel series of pyrrolo[2,3-d]pyrimidine derivatives, related to the "this compound" structure, have shown selective antitumor activity. These compounds inhibit purine biosynthesis with selectivity for high-affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier for cellular entry, demonstrating their potential as chemotherapeutic agents (Wang et al., 2010).

Properties

IUPAC Name

1-[6-(4-bromophenoxy)hexyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO/c17-15-7-9-16(10-8-15)19-14-6-2-1-3-11-18-12-4-5-13-18/h7-10H,1-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOBIBHRDOCTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.